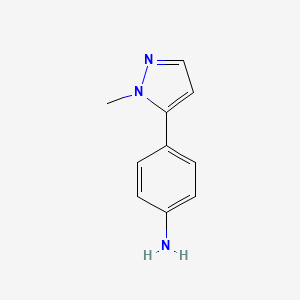

4-(1-methyl-1H-pyrazol-5-yl)aniline

Description

BenchChem offers high-quality 4-(1-methyl-1H-pyrazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-pyrazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQEHGVMZEGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole and aniline scaffolds in a wide array of pharmacologically active agents. This document details two primary synthetic strategies: a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination, providing step-by-step protocols for each. Furthermore, a thorough guide to the characterization of the title compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is presented. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for the successful synthesis and validation of 4-(1-methyl-1H-pyrazol-5-yl)aniline.

Introduction: The Scientific Imperative

The fusion of a pyrazole ring with an aniline moiety in 4-(1-methyl-1H-pyrazol-5-yl)aniline creates a molecule with significant potential in drug discovery. Pyrazoles are a well-established class of heterocyclic compounds found in numerous commercially available drugs, exhibiting a broad spectrum of biological activities.[1] The aniline fragment is also a common feature in many pharmaceuticals. The strategic combination of these two pharmacophores can lead to novel compounds with unique biological profiles.

The synthesis of such hybrid molecules requires a robust and versatile chemical methodology. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have emerged as powerful tools for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions are characterized by their broad substrate scope, high functional group tolerance, and generally high yields, making them ideal for the synthesis of complex molecules in a drug discovery setting.

This guide will provide a detailed exploration of these two synthetic pathways to 4-(1-methyl-1H-pyrazol-5-yl)aniline, offering a comparative analysis of their respective strengths and the causal reasoning behind the selection of specific reagents and conditions.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline can be approached through two primary retrosynthetic disconnections, each leveraging a powerful palladium-catalyzed cross-coupling reaction.

Figure 1: Retrosynthetic analysis of 4-(1-methyl-1H-pyrazol-5-yl)aniline.

-

Disconnection A (Suzuki-Miyaura Coupling): This approach involves the formation of the C-C bond between the pyrazole and aniline rings. The key starting materials are a halogenated pyrazole, such as 5-bromo-1-methyl-1H-pyrazole, and a boronic acid derivative of aniline, like 4-aminophenylboronic acid. This method is often favored due to the commercial availability and stability of many boronic acids.

-

Disconnection B (Buchwald-Hartwig Amination): This strategy focuses on the formation of the C-N bond. Here, a halogenated pyrazole is coupled directly with aniline. This can be a more direct route, avoiding the synthesis of the boronic acid derivative.

Synthetic Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)aniline via the two proposed routes.

Route A: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the Suzuki coupling of heterocyclic halides.[2][4]

Figure 2: Workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), 4-aminophenylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (2.5 mmol, 2.5 eq.).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-(1-methyl-1H-pyrazol-5-yl)aniline.

Route B: Buchwald-Hartwig Amination

This protocol is based on modern Buchwald-Hartwig amination methodologies.[3][5]

Figure 3: Workflow for the Buchwald-Hartwig amination synthesis.

Experimental Protocol:

-

Reaction Setup: In a glovebox, add 5-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq.), aniline (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.) to an oven-dried vial.

-

Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Characterization of 4-(1-Methyl-1H-pyrazol-5-yl)aniline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data is predicted based on the analysis of similar structures.[6][7]

Table 1: Predicted Spectroscopic and Physical Data

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | See Predicted Spectrum Analysis below |

| ¹³C NMR (101 MHz, CDCl₃) | See Predicted Spectrum Analysis below |

| Mass Spec (ESI+) | m/z 174.1026 [M+H]⁺ |

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

-

δ 7.30-7.20 (m, 2H, Ar-H): Aromatic protons on the aniline ring ortho to the pyrazole group.

-

δ 6.80-6.70 (m, 2H, Ar-H): Aromatic protons on the aniline ring meta to the pyrazole group.

-

δ 7.55 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.

-

δ 6.25 (d, J = 1.8 Hz, 1H, Pyrazole-H): Pyrazole ring proton.

-

δ 3.85 (s, 3H, N-CH₃): Methyl group on the pyrazole nitrogen.

-

δ 3.70 (br s, 2H, NH₂): Amine protons.

Predicted ¹³C NMR Spectrum Analysis (101 MHz, CDCl₃)

-

δ 145.0: Aromatic carbon of aniline attached to the nitrogen.

-

δ 140.0: Pyrazole carbon.

-

δ 130.0: Aromatic carbon of aniline.

-

δ 129.0: Pyrazole carbon.

-

δ 122.0: Aromatic carbon of aniline.

-

δ 115.0: Aromatic carbon of aniline.

-

δ 106.0: Pyrazole carbon.

-

δ 37.0: N-CH₃ carbon.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.1026, consistent with the molecular formula C₁₀H₁₁N₃.

Conclusion and Future Perspectives

This technical guide has outlined two robust and efficient synthetic routes for the preparation of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a molecule of considerable interest in the field of medicinal chemistry. The detailed protocols for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a practical framework for its synthesis. The predicted characterization data serves as a valuable reference for the validation of the synthesized compound.

The successful synthesis and characterization of this and related pyrazolyl aniline derivatives will undoubtedly pave the way for further exploration of their biological activities. Future work should focus on the biological screening of these compounds in relevant assays to uncover their therapeutic potential.

References

-

N-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline. PubChem. ([Link])

-

Supplementary Material - The Royal Society of Chemistry. ([Link])

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. ([Link])

-

4-(1-methyl-1H-pyrazol-5-yl)aniline. Beijing Intellechem Technology Co., Ltd. ([Link])

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. ([Link])

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. ([Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. ([Link])

-

Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Iraqi National Journal of Chemistry. ([Link])

-

Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Chemistry Stack Exchange. ([Link])

-

Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. ([Link])

-

Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. International Journal of Drug Design and Discovery. ([Link])

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. ([Link])

-

Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. ([Link])

-

4-(1-METHYL-1H-PYRAZOL-4-YL)ANILINE. Matrix Fine Chemicals. ([Link])

-

Structure of the compound associated with the base peak in the mass spectrum. ResearchGate. ([Link])

-

Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Journal of Biological and Chemical Chronicles. ([Link])

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

(E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. Acta Crystallographica Section E. ([Link])

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. ([Link])

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. ([Link])

-

Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules. ([Link])

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. ([Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. ([Link])

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. ([Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. ([Link])

-

Combination of 1H and 13C NMR Spectroscopy. Thieme. ([Link])

-

4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. PubChem. ([Link])

-

Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). ResearchGate. ([Link])

-

Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. ([Link])

-

Aniline. NIST WebBook. ([Link])

-

N-(4-methylbenzyl)aniline 1H NMR (700 MHz, CDCl3). ([Link])

-

Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. ([Link])

- Preparation method of 7-bromo-2- (1-methyl-1H-pyrazol-4-yl) quinoxaline.

-

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E. ([Link])

-

Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry. ([Link])

-

Aniline. NIST WebBook. ([Link])

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one | International Journal of Drug Design and Discovery [ijddd.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. orgsyn.org [orgsyn.org]

A Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)aniline: Synthesis, Applications, and Core Properties

Abstract

This technical guide provides an in-depth analysis of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document delineates the compound's chemical identity, including its structure and CAS number, and presents a detailed, plausible synthetic protocol based on modern green chemistry principles. A core focus is placed on its application as a pharmacophore in drug discovery, with a specific examination of its role in the development of cyclin-dependent kinase 2 (CDK2) inhibitors for oncology. Safety, handling, and characterization methodologies are also discussed to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Pyrazole-Aniline Scaffold

Heterocyclic compounds form the bedrock of modern pharmaceutical development, with nitrogen-containing rings being particularly prominent in a vast array of marketed drugs.[1][2] Among these, the pyrazole moiety is a privileged scaffold, renowned for its diverse biological activities, including anticancer, analgesic, and antimicrobial properties.[3] When coupled with an aniline fragment, as in 4-(1-methyl-1H-pyrazol-5-yl)aniline, the resulting molecule becomes a versatile intermediate. The aniline group provides a reactive handle for further chemical elaboration, while the pyrazole ring contributes to the molecule's steric and electronic profile, often enabling crucial interactions with biological targets. This guide focuses on the 5-substituted pyrazole isomer linked to the para-position of aniline, a specific arrangement with documented relevance in the design of targeted therapeutics.

Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.

2.1 Nomenclature and CAS Number

-

Systematic (IUPAC) Name: 4-(1-Methyl-1H-pyrazol-5-yl)aniline

-

Synonyms: 4-(2-methylpyrazol-3-yl)aniline[4]

-

CAS Number: 916766-82-0 (Note: This CAS number is associated with the compound by some suppliers, though isomer nomenclature can vary. Researchers should verify the specific isomer via structural analysis upon procurement.)[5]

2.2 Molecular Structure

The structure consists of an aniline ring substituted at the para (4-position) with the 5-position of a 1-methylpyrazole ring.

-

SMILES: CN1N=CC=C1C2=CC=C(N)C=C2

-

InChI Key: GZFXGMBBEHIBBH-UHFFFAOYSA-N[6]

2.3 Physicochemical Properties

The key quantitative descriptors for 4-(1-methyl-1H-pyrazol-5-yl)aniline are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃ | [7] |

| Molecular Weight | 173.21 g/mol | [7] |

| Appearance | Typically an off-white to yellow or brown solid | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol | N/A |

Synthesis and Characterization

The synthesis of pyrazole derivatives is well-established. Modern methodologies often employ green chemistry principles, such as microwave-assisted reactions, to improve efficiency and reduce environmental impact.[8]

3.1 Synthetic Pathway Overview

A robust and efficient method for synthesizing the pyrazole core involves the condensation reaction between a suitable β-dicarbonyl compound or its equivalent and a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a common starting material. The subsequent coupling to the aniline moiety can be achieved through various cross-coupling reactions. An alternative, streamlined approach involves the cyclization of a precursor that already contains the aromatic amine, such as an appropriately substituted cinnamaldehyde, with hydrazine.[8]

3.2 Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible, efficient synthesis adapted from green chemistry methodologies.[8]

-

Precursor Formation: To a solution of 4-aminoacetophenone (1.0 eq) in dimethylformamide (DMF), add DMF-DMA (N,N-Dimethylformamide dimethyl acetal, 1.2 eq).

-

Reaction Mixture: Stir the mixture at 80°C for 2-4 hours until TLC analysis indicates the consumption of the starting material, yielding the enaminone intermediate.

-

Cyclization Setup: After cooling to room temperature, add methylhydrazine sulfate (1.1 eq) and sodium acetate (2.0 eq) to the reaction mixture.

-

Microwave Irradiation: Place the sealed reaction vessel in a microwave reactor and irradiate at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(1-methyl-1H-pyrazol-5-yl)aniline.

3.3 Synthetic Workflow Diagram

Caption: Microwave-assisted synthesis workflow.

3.4 Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of aromatic protons on both the aniline and pyrazole rings, the N-methyl group singlet, and the amine (-NH₂) protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for all carbon atoms in the molecule, confirming the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include N-H vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H aromatic stretches, and C=N/C=C stretches from the pyrazole ring.[8]

-

MS (Mass Spectrometry): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.21).

Applications in Drug Discovery and Development

The 4-(1-methyl-1H-pyrazol-5-yl)aniline scaffold is a valuable starting point for constructing more complex molecules, particularly kinase inhibitors.[3][9]

4.1 Role as a Kinase Inhibitor Scaffold

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyrazole ring is an effective "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase active site. The aniline portion serves as a vector, allowing for substitution with other groups that can target specific pockets within the enzyme to enhance potency and selectivity.[10]

4.2 Case Study: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when complexed with Cyclin E or Cyclin A, plays a pivotal role in regulating the G1/S phase transition of the cell cycle.[9] Overexpression of CDK2 is common in many cancers, making it an attractive therapeutic target.

Researchers have successfully used pyrazole-aniline derivatives as the core for potent CDK2 inhibitors.[9][10] By replacing other moieties in known inhibitors with pyrazole groups, a strategy known as bioisosteric replacement, new chemotypes with high potency have been discovered. For example, compounds in the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series have demonstrated CDK2 inhibitory activity in the low nanomolar range and corresponding sub-micromolar antiproliferative activity against cancer cell lines.[9] Mechanistic studies confirmed that these compounds arrest the cell cycle and induce apoptosis (programmed cell death).[9]

4.3 CDK2 Signaling Pathway in Cell Cycle Progression

Caption: Role of CDK2 in the G1/S cell cycle transition.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is derived from supplier Safety Data Sheets (SDS).[4][5]

5.1 Hazard Identification

-

Classification: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3).[4][5]

-

Signal Word: Warning[4]

-

Hazard Statements:

5.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4] Facilities should be equipped with an eyewash station.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

5.3 Storage Conditions

-

Requirements: Keep container tightly closed in a dry and well-ventilated place.[5]

-

Recommendations: For long-term stability, store in a cool, dry place away from sources of ignition.[4]

Conclusion

4-(1-methyl-1H-pyrazol-5-yl)aniline is a strategically important chemical intermediate with a well-defined profile. Its synthesis can be achieved through efficient, modern methods, and its structure is ideally suited for elaboration into high-value molecules, particularly kinase inhibitors for cancer therapy. The proven success of the pyrazole-aniline scaffold in targeting enzymes like CDK2 underscores its value to the drug discovery community. Adherence to established safety and handling protocols ensures its effective and safe utilization in a research setting.

References

-

Crysdot LLC. (n.d.). 4-(4-Methyl-1H-pyrazol-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3-ethyl-5-methyl-1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Tighadouini, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. Retrieved from [Link]

-

PubChem. (n.d.). 4-(5-Ethyl-3-methyl-1H-pyrazol-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4938. Retrieved from [Link]

-

Chan, K. F., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6296. Retrieved from [Link]

-

Huang, L., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5064-5068. Retrieved from [Link]

-

Schab-Balcerzak, E., & Siwy, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Retrieved from [Link]

-

Kumar, A. V., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-YL) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASĀYAN Journal of Chemistry, 15(Spl. Issue), 1-8. Retrieved from [Link]

-

Kumar, S., et al. (2024). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

-

Sapkota, K. R., et al. (2024). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. Kanyaka Journal. Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. fishersci.ca [fishersci.ca]

- 6. jk-sci.com [jk-sci.com]

- 7. chemscene.com [chemscene.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its prevalence highlights its role as a "privileged structure," offering a versatile framework for designing potent and selective modulators of a wide array of biological targets. This technical guide delves into the prospective therapeutic landscape of a specific pyrazole-containing compound, 4-(1-methyl-1H-pyrazol-5-yl)aniline. While direct experimental data for this molecule is emerging, a robust body of evidence from structurally related analogs strongly implicates its potential as a kinase inhibitor. This document provides a comprehensive, technically-grounded framework for identifying and validating its putative biological targets. We will explore a hypothesized target landscape based on compelling structure-activity relationship (SAR) data from analogous compounds, detail a systematic workflow for in silico target prediction, and provide in-depth, field-proven protocols for the experimental validation of these predictions. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the mechanism of action and accelerate the clinical development of 4-(1-methyl-1H-pyrazol-5-yl)aniline and its derivatives.

Introduction: The Pyrazole Scaffold as a Proven Pharmacophore

Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] These compounds are known to possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The versatility of the pyrazole ring has led to its incorporation into a multitude of approved drugs, underscoring its value in drug design and development.[3]

A particularly prominent application of pyrazole derivatives is in the field of oncology, where they have been successfully developed as inhibitors of protein kinases.[4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The pyrazole scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors, with several pyrazole-containing drugs targeting kinases such as ALK, JAK, and CDK having received FDA approval.[3] The structural analogue, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline, has shown promise as a cyclin-dependent kinase 2 (CDK2) inhibitor, highlighting the potential of the pyrazole-aniline core in targeting this important class of enzymes.[7][8][9]

Hypothesized Target Landscape for 4-(1-methyl-1H-pyrazol-5-yl)aniline

Based on extensive structure-activity relationship (SAR) studies of analogous pyrazole-aniline compounds, we hypothesize that 4-(1-methyl-1H-pyrazol-5-yl)aniline is likely to exhibit inhibitory activity against several key protein kinases implicated in cancer and inflammatory diseases. The core structure, featuring a substituted pyrazole ring linked to an aniline moiety, is a common motif in a number of potent kinase inhibitors.

Cyclin-Dependent Kinases (CDKs)

The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been identified as a potent and selective inhibitor of CDK2.[10] The pyrazole-aniline core of 4-(1-methyl-1H-pyrazol-5-yl)aniline shares structural similarities with these compounds, suggesting that CDKs, particularly CDK2, are a highly probable target class. Inhibition of CDK2 would arrest the cell cycle, providing a clear anti-proliferative effect in cancer cells.

c-Jun N-terminal Kinases (JNKs)

SAR studies on 4-(pyrazol-3-yl)-pyridines have demonstrated their potential as inhibitors of JNKs.[11][12] JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis. The substitution pattern on the pyrazole and the nature of the linked aromatic ring are critical for potency and selectivity. The 1-methyl-1H-pyrazol-5-yl)aniline structure presents a compelling starting point for exploring JNK inhibition.

Receptor Tyrosine Kinases (RTKs)

Derivatives of pyrazole have been shown to inhibit various RTKs, including VEGFR, EGFR, and PDGFR.[13] These kinases are crucial for tumor angiogenesis and cell proliferation. The aniline portion of the molecule can be readily modified to optimize interactions within the ATP-binding pocket of these kinases, making them a plausible target family for 4-(1-methyl-1H-pyrazol-5-yl)aniline.

The following diagram illustrates the hypothesized signaling pathways that could be modulated by 4-(1-methyl-1H-pyrazol-5-yl)aniline.

Caption: Hypothesized signaling pathways modulated by the compound.

A Systematic Workflow for Target Identification and Validation

To rigorously investigate the therapeutic targets of 4-(1-methyl-1H-pyrazol-5-yl)aniline, a multi-pronged approach combining computational prediction with experimental validation is essential. The following workflow provides a comprehensive strategy for target deconvolution.

Caption: Systematic workflow for target identification and validation.

Detailed Methodologies

In Silico Target Prediction

Computational approaches, often referred to as "target fishing," are invaluable for generating initial hypotheses about a compound's biological targets.[14][15][16]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines a general workflow for docking 4-(1-methyl-1H-pyrazol-5-yl)aniline against a panel of candidate kinases.

Objective: To predict the binding affinity and pose of the compound within the ATP-binding site of selected kinases.

Materials:

-

3D structure of 4-(1-methyl-1H-pyrazol-5-yl)aniline (generated and energy-minimized using computational chemistry software).

-

Crystal structures of target kinases (obtained from the Protein Data Bank - PDB).

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).

Procedure:

-

Ligand Preparation:

-

Generate the 3D structure of 4-(1-methyl-1H-pyrazol-5-yl)aniline.

-

Assign appropriate atom types and charges.

-

Perform energy minimization to obtain a low-energy conformation.

-

-

Receptor Preparation:

-

Download the PDB file for the target kinase.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to residues.

-

Define the binding site, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms.

-

-

Docking Simulation:

-

Run the docking algorithm to place the ligand into the defined binding site.

-

Generate a diverse set of binding poses.

-

-

Scoring and Analysis:

-

Use a scoring function to rank the generated poses based on their predicted binding affinity.

-

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

-

Experimental Target Validation

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.

Materials:

-

Recombinant active kinase.

-

Kinase-specific substrate (peptide or protein).

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay).

-

4-(1-methyl-1H-pyrazol-5-yl)aniline (dissolved in DMSO).

-

Kinase reaction buffer.

-

Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay system).

-

Microplates.

Procedure:

-

Reaction Setup:

-

In a microplate, add the kinase, substrate, and varying concentrations of the compound to the kinase reaction buffer.

-

Include a positive control (no inhibitor) and a negative control (no kinase).

-

-

Initiation of Reaction:

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., EDTA, SDS-PAGE loading buffer).

-

-

Detection of Activity:

-

Quantify kinase activity based on the amount of phosphorylated substrate. This can be done through various methods:

-

Radiometric: Separate the reaction products by SDS-PAGE and detect the radiolabeled phosphate on the substrate using autoradiography.

-

Luminescence-based: Measure the amount of ADP produced using a system like ADP-Glo™.

-

Fluorescence-based: Use a phosphospecific antibody to detect the phosphorylated substrate.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

CETSA® is a powerful technique to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[5][18][19][20][21][22]

Objective: To demonstrate that the compound binds to and stabilizes the target protein in intact cells or cell lysates.

Materials:

-

Cell line expressing the target protein.

-

4-(1-methyl-1H-pyrazol-5-yl)aniline (dissolved in DMSO).

-

Cell lysis buffer.

-

Antibodies specific to the target protein.

-

Western blotting or ELISA reagents.

Procedure:

-

Cell Treatment:

-

Treat cells with the compound at various concentrations or with a vehicle control (DMSO).

-

-

Heat Shock:

-

Aliquot the treated cells into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[21]

-

-

Cell Lysis:

-

Lyse the cells to release the proteins.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Quantification of Soluble Protein:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

-

This technique is used to assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinase, providing evidence of functional target inhibition in a cellular context.[1][6][23][24]

Objective: To determine if the compound inhibits the signaling pathway downstream of the target kinase.

Materials:

-

Cell line expressing the target kinase and its downstream substrates.

-

4-(1-methyl-1H-pyrazol-5-yl)aniline.

-

Cell lysis buffer.

-

Primary antibodies specific for the total and phosphorylated forms of the downstream substrate.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with varying concentrations of the compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the phosphorylated form of the downstream substrate.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane of the first set of antibodies.

-

Re-probe the membrane with a primary antibody against the total form of the downstream substrate to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

A dose-dependent decrease in the phosphorylation of the downstream substrate indicates inhibition of the target kinase's activity in the cell.

-

Data Presentation and Interpretation

Quantitative data from the experimental assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | IC50 (nM) |

| CDK2 | Value |

| JNK1 | Value |

| JNK2 | Value |

| JNK3 | Value |

| VEGFR2 | Value |

| EGFR | Value |

| PDGFRβ | Value |

Table 2: Cellular Target Engagement and Functional Activity

| Assay | Cell Line | Endpoint | EC50 (µM) |

| CETSA | Cell Line | Thermal Shift (ΔTm) | Value |

| Downstream Signaling | Cell Line | p-Substrate Inhibition | Value |

| Cell Viability | Cancer Cell Line | Growth Inhibition | Value |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic identification and validation of the therapeutic targets of 4-(1-methyl-1H-pyrazol-5-yl)aniline. By leveraging a combination of computational prediction and robust experimental validation, researchers can efficiently elucidate the mechanism of action of this promising compound. The hypothesized targeting of key kinases involved in cancer and inflammation, based on strong evidence from structurally related molecules, provides a solid foundation for initiating these investigations.

Future work should focus on expanding the in vitro kinase profiling to a broader panel to assess selectivity and identify potential off-target effects. Advanced proteomics techniques, such as Kinobeads pulldown assays, can provide an unbiased view of the compound's interactome.[3][5][7][8][23][25] Ultimately, the validation of specific, high-value targets will pave the way for preclinical studies to evaluate the therapeutic efficacy of 4-(1-methyl-1H-pyrazol-5-yl)aniline in relevant disease models, accelerating its potential journey to the clinic.

References

Sources

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro kinase assay [protocols.io]

- 5. biorxiv.org [biorxiv.org]

- 6. ptglab.com [ptglab.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [bio-protocol.org]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. scispace.com [scispace.com]

- 21. youtube.com [youtube.com]

- 22. tandfonline.com [tandfonline.com]

- 23. bio-rad.com [bio-rad.com]

- 24. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 25. Kinase inhibitor pulldown assay (KiP) for clinical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrazol-5-yl)aniline Derivatives and Their Applications

Foreword: The Rise of a Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a versatile platform for drug design. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role in a plethora of approved drugs.[1] When coupled with an aniline moiety, the resulting pyrazole-aniline core structure presents a powerful pharmacophore, particularly in the realm of kinase inhibition. This guide focuses specifically on the 4-(1-methyl-1H-pyrazol-5-yl)aniline core, a specific isomeric arrangement that has garnered significant interest for its therapeutic potential. We will delve into the synthetic nuances of this scaffold, explore its diverse applications with a focus on oncology, and provide insights into the structure-activity relationships that govern its biological activity.

I. The Core Moiety: Structural and Physicochemical Properties

The 4-(1-methyl-1H-pyrazol-5-yl)aniline molecule is characterized by a 1-methylpyrazole ring linked at its 5-position to the 4-position of an aniline ring. This specific substitution pattern dictates the molecule's three-dimensional shape and electronic distribution, which are critical for its biological interactions.

Molecular Structure:

Caption: Chemical structure of the 4-(1-methyl-1H-pyrazol-5-yl)aniline core.

The N-methylation of the pyrazole ring is a key feature, as it eliminates a hydrogen bond donor site and introduces a lipophilic methyl group, which can influence solubility, metabolic stability, and receptor binding. The aniline amine group provides a crucial hydrogen bond donor and a site for further chemical modification.

II. Synthesis of the 4-(1-methyl-1H-pyrazol-5-yl)aniline Core

The construction of the 4-(1-methyl-1H-pyrazol-5-yl)aniline scaffold can be achieved through several synthetic strategies. A robust and versatile approach involves a Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of the C-C bond between the pyrazole and aniline rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Approach

This protocol outlines a general procedure for the synthesis of the target molecule.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

The pyrazole boronic acid pinacol ester is a key intermediate. Its synthesis can be achieved via regioselective lithiation of 1-methylpyrazole followed by quenching with an appropriate borate ester.[2]

-

Reaction Scheme:

Caption: Synthesis of the pyrazole boronic acid pinacol ester intermediate.

Step 2: Suzuki-Miyaura Coupling

The synthesized pyrazole boronic acid pinacol ester is then coupled with a suitably protected 4-bromoaniline derivative.

-

Reaction Scheme:

Caption: Suzuki-Miyaura coupling to form the core scaffold.

Step 3: Deprotection

The final step involves the removal of the protecting group from the aniline nitrogen to yield the desired 4-(1-methyl-1H-pyrazol-5-yl)aniline. The choice of deprotection conditions will depend on the protecting group used.

-

General Procedure:

-

To a solution of the protected 4-(1-methyl-1H-pyrazol-5-yl)aniline in a suitable solvent, add the appropriate deprotecting agent.

-

Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain 4-(1-methyl-1H-pyrazol-5-yl)aniline.

-

III. Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The 4-(1-methyl-1H-pyrazol-5-yl)aniline scaffold is a prominent feature in the design of small molecule kinase inhibitors for the treatment of cancer.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

Targeting Receptor Tyrosine Kinases: c-Met and ALK

The HGF/c-Met and ALK signaling pathways are crucial for cell growth, proliferation, and survival.[6][7] Their aberrant activation is implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[8] Several inhibitors incorporating the pyrazole-aniline scaffold have been developed to target these kinases.

-

Mechanism of Action: Derivatives of 4-(1-methyl-1H-pyrazol-5-yl)aniline are designed to bind to the ATP-binding pocket of the kinase domain. The aniline moiety often forms key hydrogen bonds with the hinge region of the kinase, while the pyrazole ring and its substituents can occupy adjacent hydrophobic pockets, leading to potent and selective inhibition.[9]

Signaling Pathway and Inhibition:

Caption: Inhibition of receptor tyrosine kinase signaling by 4-(1-methyl-1H-pyrazol-5-yl)aniline derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives can be fine-tuned by modifying different parts of the molecule.

| Modification Site | Observation | Rationale |

| Aniline Ring Substituents | Introduction of small electron-withdrawing or -donating groups can modulate potency and selectivity. | Alters the electronic properties and steric profile, influencing interactions with the kinase active site. |

| Linker between Pyrazole and Aniline | The direct linkage is common, but introducing linkers can alter the vector and flexibility of the molecule. | Can optimize the orientation of the pharmacophores within the binding pocket. |

| Pyrazole Ring Substituents | The N-methyl group is often crucial for potency and metabolic stability. Other substituents can be introduced to explore additional binding pockets. | The N-methyl group can enhance cell permeability and prevent N-dealkylation. |

Examples of Biological Activity

While specific IC50 values for derivatives of the exact 4-(1-methyl-1H-pyrazol-5-yl)aniline core are not extensively detailed in the provided search results, the broader class of pyrazole-aniline kinase inhibitors demonstrates potent activity. For instance, pyrazolo[3,4-b]pyridine derivatives have shown c-Met inhibitory activity in the nanomolar range.[6] Furthermore, pyrazole-based compounds have been identified as potent inhibitors of various other kinases, including CDKs and RET kinase.[1][5]

IV. Future Perspectives and Conclusion

The 4-(1-methyl-1H-pyrazol-5-yl)aniline scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its proven success as a core element in kinase inhibitors highlights its importance in oncology drug development. Future research will likely focus on:

-

Enhancing Selectivity: Designing derivatives that can selectively inhibit specific kinases to minimize off-target effects and improve safety profiles.

-

Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring New Applications: Investigating the potential of this scaffold in other therapeutic areas beyond oncology, such as inflammatory and neurodegenerative diseases.

V. References

-

Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry.

-

El-Gamal, M. I., & Al-Ameen, M. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(3), 253.

-

Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. (n.d.).

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Harris, C. S., et al. (2012). X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 22(9), 3243-3247.

-

Patel, R., Sharma, P., Koshti, R. R., Vyas, A., & Sangani, C. B. (2023). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5. Asian Journal of Chemistry, 35(6), 1320-1332.

-

Štefane, B., & Požgan, F. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(33), 6039-6047.

-

Saeed, A., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300.

-

Wang, X., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-25.

-

(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid. (n.d.). MySkinRecipes.

-

Hamza, A. H., Razik, B. M. A., & Al-Dabagh, N. H. (2025). Virtual screening, Molecular Docking, Molecular Dynamic and ADME of new pyrazole. Turkish Computational and Theoretical Chemistry, 9(3), 45-56.

-

Gherman, A. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5085.

-

Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 418–422.

-

Wang, Y., et al. (2008). N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o353.

-

Synthesis method of pyrazole-4-boronic acid pinacol ester. (2020). Google Patents.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Grisez, T., et al. (2024). X‐ray crystal structures of a set of quin(az)olines (7, 17, 23, 32, 43,...). ResearchGate.

-

Hartshorn, M. J., et al. (2007). Fragment-Based Screening by X-ray Crystallography. OUCI.

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2022). MDPI.

-

Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2008). ResearchGate.

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). RSC Medicinal Chemistry, 13(8), 1007-1025.

-

ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2012). ResearchGate.

-

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 97 847818-74-0. (n.d.). Sigma-Aldrich.

-

Addeo, A., et al. (2019). New generation anaplastic lymphoma kinase inhibitors. Translational Lung Cancer Research, 8(Suppl 1), S36–S52.

-

N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (2021). ResearchGate.

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry, 15(1), 1-14.

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate.

-

EML4-ALK: Update on ALK Inhibitors. (2022). MDPI.

-

New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 763–771.

-

Synthesis of Pinacol Esters of 1-Alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic Acids. (2008). ResearchGate.

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(1-methyl-1H-pyrazol-5-yl)aniline

Introduction

4-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic compound featuring a substituted pyrazole ring linked to an aniline moiety. This structural motif is of significant interest to medicinal chemists and materials scientists, as pyrazole derivatives are known for a wide range of biological activities and applications in coordination chemistry.[1][2][3] The precise and unambiguous structural confirmation of such molecules is the bedrock of any research and development program. Spectroscopic analysis provides the foundational data for this characterization, enabling the confirmation of identity, purity, and electronic properties.[2]

Molecular Structure and Analytical Workflow

A logical workflow is essential for the efficient and accurate characterization of a newly synthesized compound like 4-(1-methyl-1H-pyrazol-5-yl)aniline. The process begins with mass spectrometry to confirm the molecular weight, followed by infrared spectroscopy to identify key functional groups, and finally, detailed nuclear magnetic resonance spectroscopy to elucidate the precise atomic connectivity.

Caption: Predicted analytical workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is the first crucial step post-synthesis. It provides a definitive measurement of the molecular weight, confirming that the target compound has been formed. For 4-(1-methyl-1H-pyrazol-5-yl)aniline (Molecular Formula: C₁₀H₁₁N₃), the expected exact mass is 173.0953. High-resolution mass spectrometry (HRMS) is the gold standard, as it can confirm the elemental composition to within a few parts per million.

Expected Fragmentation Pattern: The fragmentation pattern in electron ionization (EI) mass spectrometry offers structural clues. Pyrazole rings are relatively stable, but predictable fragmentation pathways include the loss of N₂ or HCN.[8][9] The aniline portion can also lead to characteristic fragments.

-

Molecular Ion (M⁺): The base peak or a very abundant peak is expected at m/z = 173, corresponding to the intact molecule.

-

Key Fragments: We can predict key fragmentation pathways based on known patterns for pyrazoles and anilines.[9] Common losses include the neutral loss of HCN (27 Da) from the pyrazole ring or cleavage at the C-N bond linking the two rings.

Data Presentation: Predicted ESI-MS Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 174.1026 |

| [M+Na]⁺ | 196.0845 |

| [M+K]⁺ | 212.0584 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high-resolution analysis.

-

Data Acquisition: Infuse the sample solution directly into the electrospray source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₁₀H₁₂N₃⁺.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule. For 4-(1-methyl-1H-pyrazol-5-yl)aniline, the most characteristic signals will arise from the N-H bonds of the primary amine and the various C-H and C=C/C=N bonds of the aromatic rings.

Trustworthiness: The presence of two distinct, sharp bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (R-NH₂), providing strong, self-validating evidence for this functional group.[10][11]

Data Presentation: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aniline & Pyrazole Rings |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch | N-Methyl Group |

| 1650 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1500 | Medium-Strong | C=C Ring Stretch | Aromatic Rings |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

References for typical absorption ranges:[10][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, dry sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.[5] A combination of ¹H NMR, ¹³C NMR, and 2D correlation experiments (like COSY and HSQC/HMBC) will allow for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy

Causality Behind Predictions: The chemical shifts are predicted based on the principle of additive effects. The aniline ring protons will appear as a characteristic AA'BB' system, with shifts influenced by the electron-donating amino group.[7][14] The pyrazole protons will have distinct shifts based on their electronic environment, and the N-methyl group will appear as a singlet in the aliphatic region.[5][15]

Caption: Predicted ¹H NMR chemical shifts for key protons.

Data Presentation: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.4 - 7.6 | d | ~2.0 - 3.0 | H-3 (Pyrazole) |

| 7.0 - 7.2 | d | ~8.0 - 9.0 | H-2', H-6' (Aniline) |

| 6.6 - 6.8 | d | ~8.0 - 9.0 | H-3', H-5' (Aniline) |

| 6.2 - 6.4 | d | ~2.0 - 3.0 | H-4 (Pyrazole) |

| 3.5 - 4.5 | br s | N/A | -NH₂ |

| 3.7 - 3.9 | s | N/A | N-CH₃ |

¹³C NMR Spectroscopy

Causality Behind Predictions: Carbon chemical shifts are highly sensitive to the electronic environment. The aniline carbons are predicted based on known substituent effects, with C-4' (ipso-NH₂) and C-1' (ipso-pyrazole) being the most deshielded and shielded, respectively.[16] Pyrazole carbons have characteristic shifts, and the N-methyl carbon will appear in the aliphatic region.[17]

Data Presentation: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Assignment |

|---|---|

| 145 - 147 | C-4' (Aniline) |

| 140 - 142 | C-5 (Pyrazole) |

| 138 - 140 | C-3 (Pyrazole) |

| 128 - 130 | C-2', C-6' (Aniline) |

| 122 - 124 | C-1' (Aniline) |

| 114 - 116 | C-3', C-5' (Aniline) |

| 105 - 107 | C-4 (Pyrazole) |

| 38 - 40 | N-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrumentation: Use a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, 1-2 second relaxation delay, and 16-32 scans.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.[5]

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks, confirming the connectivity within the aniline and pyrazole rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons (¹JCH).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (²JCH, ³JCH) between protons and carbons, which is critical for connecting the N-methyl group to the pyrazole ring and the pyrazole ring to the aniline ring.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate ¹H NMR signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlation data.

Conclusion

The structural elucidation of 4-(1-methyl-1H-pyrazol-5-yl)aniline is a systematic process grounded in the fundamental principles of spectroscopy. By employing a logical workflow of mass spectrometry, IR spectroscopy, and comprehensive NMR analysis, researchers can achieve an unambiguous and trustworthy characterization. This guide provides the predictive data and field-proven protocols necessary to confidently identify this molecule, forming a solid foundation for its further investigation in drug development and materials science.

References

-

New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing. [1]

-

BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem. [5]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure. [18]

-

PubMed. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [6]

-

BenchChem. An In-depth Technical Guide to the Spectroscopic Analysis of New Pyrazolium Derivatives. BenchChem. [2]

-

ScienceOpen. Supporting Information for a relevant study. ScienceOpen. [19]

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [3]

-

Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [7]

-

Indian Academy of Sciences. Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Journal of Chemical Sciences.

-

ResearchGate. Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... ResearchGate. [14]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [10]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [16]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [8]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [9]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [11]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [12]

-

UCLA. IR Chart. [13]

-

PubChem. 4-(1-methyl-1h-pyrazol-4-yl)aniline. [4]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [17]

-

Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [15]

Sources

- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(1-methyl-1h-pyrazol-4-yl)aniline (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. scienceopen.com [scienceopen.com]

A Methodological Framework for the Physicochemical Characterization of 4-(1-methyl-1H-pyrazol-5-yl)aniline: A Guide for Drug Development

Abstract

This technical guide provides a comprehensive methodological framework for assessing the aqueous solubility and chemical stability of the novel entity 4-(1-methyl-1H-pyrazol-5-yl)aniline. As a molecule incorporating both a substituted pyrazole and an aniline moiety, it presents a unique set of physicochemical challenges and opportunities relevant to early-stage drug development. This document is intended for researchers, medicinal chemists, and formulation scientists, offering not just protocols, but the scientific rationale behind them. We will detail a phase-appropriate strategy for solubility and stability profiling, from high-throughput kinetic screens to definitive thermodynamic and forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines. The objective is to empower research teams to generate the robust, high-quality data necessary to de-risk and advance promising new chemical entities.

Introduction: The Significance of 4-(1-methyl-1H-pyrazol-5-yl)aniline

The compound 4-(1-methyl-1H-pyrazol-5-yl)aniline belongs to a class of heteroaromatic structures that are of significant interest in modern medicinal chemistry. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The aniline substructure, while requiring careful toxicological assessment, is a versatile synthetic handle and a common feature in kinase inhibitors and other targeted therapies.

The precise physicochemical properties of this specific molecule, however, are not widely documented. Its developability into a safe and effective drug product is critically dependent on two fundamental parameters: solubility and stability .

-

Solubility directly influences a drug's absorption and bioavailability, dictating the feasibility of oral dosage forms and influencing formulation strategies.[] Poor aqueous solubility remains a primary cause of attrition in the drug development pipeline.[2]

-

Stability determines a drug's shelf-life, its degradation pathways, and the potential for formation of toxic impurities. A thorough understanding of a molecule's liabilities under various stress conditions is a regulatory requirement and essential for ensuring patient safety.[3]

This guide, therefore, presents a structured, causality-driven approach to systematically characterize these two core attributes for 4-(1-methyl-1H-pyrazol-5-yl)aniline.

Chemical Structure:

-

IUPAC Name: 4-(1-methyl-1H-pyrazol-5-yl)aniline

-

Molecular Formula: C₁₀H₁₁N₃

-

Molecular Weight: 173.22 g/mol

-

CAS Number: 1208081-73-5[4]

Comprehensive Solubility Profiling

The goal of solubility profiling is to understand how much of the active pharmaceutical ingredient (API) can dissolve in relevant aqueous media, which is a prerequisite for absorption.[] Our approach progresses from rapid, early-stage assessments to definitive equilibrium measurements under physiologically relevant conditions.

Theoretical Considerations and Initial Assessment

The structure of 4-(1-methyl-1H-pyrazol-5-yl)aniline suggests a complex solubility profile. The aniline group (pKa ≈ 4-5) is basic and will be protonated and more soluble at acidic pH. The pyrazole ring is weakly basic. The overall molecule has a calculated LogP that suggests moderate lipophilicity, which can limit aqueous solubility, particularly at neutral or basic pH where the molecule is uncharged. These features make a pH-dependent solubility profile highly likely.

Experimental Workflow for Solubility Assessment

The following workflow provides a logical progression for characterizing the solubility of a new chemical entity.

Figure 1: A phase-appropriate workflow for solubility characterization.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true solubility of the compound at equilibrium and is considered the gold standard. The protocol is adapted from established pharmaceutical guidelines.[5][6]

Rationale: Measuring solubility at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) is required by regulatory agencies to assess solubility over the physiological pH range of the gastrointestinal tract.[5]

Methodology:

-

Preparation: Prepare buffer solutions at pH 1.2, 4.5, and 6.8.

-

Addition of Compound: Add an excess amount of 4-(1-methyl-1H-pyrazol-5-yl)aniline to separate vials containing a known volume (e.g., 1-2 mL) of each buffer. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm filter (ensure the filter material does not bind the compound). Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method.

-